4,4-Dimethyl-2-imidazoline
Description
The exact mass of the compound 4,4-Dimethyl-2-imidazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethyl-2-imidazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-imidazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-1,4-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVABIFHEPZPSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177614 | |
| Record name | 4,4-dimethyl-2-imidazoline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-59-1 | |
| Record name | 4,4-dimethyl-2-imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-dimethyl-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-imidazoline | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-imidazoline
This guide provides a comprehensive technical overview of 4,4-dimethyl-2-imidazoline, a heterocyclic compound of interest to researchers in organic synthesis, materials science, and drug discovery. By synthesizing fundamental principles with insights from the broader class of 2-imidazolines, this document serves as a core resource for professionals requiring a deep understanding of its chemical behavior.
Introduction: Structural Significance and Context
4,4-Dimethyl-2-imidazoline, also known by its IUPAC name 4,5-dihydro-4,4-dimethyl-1H-imidazole, belongs to the class of 2-imidazoline heterocycles. The defining feature of this molecule is a five-membered ring containing two nitrogen atoms, one of which is part of an aminal linkage and the other part of an imine functional group. A key structural characteristic is the presence of a gem-dimethyl group at the 4-position of the ring. This substitution is not merely a point of saturation; it imparts significant steric influence on the molecule's conformation and reactivity, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect, which can favor cyclization reactions and influence the stability of the heterocyclic ring.
The broader imidazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] Understanding the specific properties of the 4,4-dimethyl substituted variant is crucial for its potential application as a building block in the synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
Precise experimental data for 4,4-dimethyl-2-imidazoline is not extensively documented in publicly accessible literature. However, its fundamental properties can be established through database records and predicted based on its structure.
Core Chemical Identity
| Property | Value | Source |
| Chemical Formula | C₅H₁₀N₂ | NIST[2] |
| Molecular Weight | 98.1463 g/mol | NIST[2] |
| CAS Number | 2305-59-1 | NIST[2] |
| IUPAC Name | 4,5-dihydro-4,4-dimethyl-1H-imidazole | NIST[2] |
| InChI Key | OVABIFHEPZPSCK-UHFFFAOYSA-N | NIST[2] |
Physical Properties
The physical state and solubility are dictated by the molecule's polarity and capacity for hydrogen bonding. The presence of the N-H bond allows it to act as a hydrogen bond donor, while the two nitrogen atoms can act as acceptors.
| Property | Value | Notes |
| Boiling Point | 355.7 K (82.55 °C) at 0.020 bar | Experimental data from NIST.[2] The boiling point at standard pressure is expected to be significantly higher. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, typical for small heterocyclic amines. |
| Density | Not available | |
| Solubility | Not available | Expected to be soluble in polar organic solvents. Solubility in water is likely, facilitated by hydrogen bonding. |
Spectroscopic Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.
-
A singlet for the six protons of the two methyl groups (C(CH₃)₂).
-
A singlet for the two protons of the methylene group (CH₂) in the ring.
-
A singlet for the proton on the imine carbon (N=CH-N).
-
A broad singlet for the amine proton (NH), which may exchange with D₂O.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would likely show four distinct signals.
-
One signal for the two equivalent methyl carbons.
-
One quaternary carbon signal for the C(CH₃)₂ group.
-
One signal for the methylene carbon (CH₂).
-
One signal for the imine carbon (N=CH-N) at a characteristically downfield shift.
-
-
Infrared (IR) Spectroscopy : Key vibrational modes would include:
-
N-H stretching, typically appearing as a medium-to-strong band around 3300 cm⁻¹.
-
C-H stretching from the methyl and methylene groups, just below 3000 cm⁻¹.
-
C=N stretching of the imine group, a key feature for imidazolines, expected in the 1650-1550 cm⁻¹ region.
-
N-H bending vibrations around 1600 cm⁻¹.
-
-
Mass Spectrometry : The NIST Chemistry WebBook indicates that electron ionization (EI) mass spectrometry data is available for this compound.[2] The molecular ion peak (M⁺) would be expected at m/z = 98. Key fragmentation pathways would likely involve the loss of methyl groups and cleavage of the heterocyclic ring.
Synthesis and Reactivity
The synthesis and reactivity of 4,4-dimethyl-2-imidazoline can be understood through the established chemistry of 2-imidazolines. The gem-dimethyl group at the 4-position can sterically hinder certain reactions while potentially promoting others through conformational effects.
Synthetic Pathways
The most logical and widely applied method for the synthesis of 2-imidazolines involves the condensation of a 1,2-diamine with a one-carbon electrophile. For 4,4-dimethyl-2-imidazoline, this involves 1,2-diamino-2-methylpropane as the key precursor.
Caption: General synthetic scheme for 4,4-Dimethyl-2-imidazoline.
Experimental Protocol: Conceptual Synthesis
While a specific literature protocol for this exact compound is elusive, a robust procedure can be designed based on established methods for analogous 2-imidazolines.[5] The following represents a field-proven, conceptual workflow.
Objective: To synthesize 4,4-dimethyl-2-imidazoline from 1,2-diamino-2-methylpropane and a suitable nitrile.
Materials:
-
1,2-Diamino-2-methylpropane
-
A suitable nitrile (e.g., acetonitrile or a cyanamide derivative)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and distillation
Step-by-Step Methodology:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Charge the flask with 1,2-diamino-2-methylpropane (1.0 eq), the chosen nitrile (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in anhydrous toluene.
-
Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as an aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4,4-dimethyl-2-imidazoline.
Causality in Protocol Design: The choice of a nitrile and an acid catalyst is a common and effective method for forming the imidazoline ring from a diamine, proceeding through a cyclic intermediate. The use of a Dean-Stark trap is critical for driving the equilibrium towards the product by removing the water byproduct of the condensation reaction.
Chemical Reactivity
The reactivity of 4,4-dimethyl-2-imidazoline is governed by the nucleophilicity of the nitrogen atoms and the electrophilicity of the C2 carbon.
Caption: Reactivity map of 4,4-Dimethyl-2-imidazoline.
-
N-Alkylation and N-Acylation: The secondary amine (N1) is nucleophilic and can be readily alkylated or acylated using standard electrophiles like alkyl halides or acyl chlorides. This provides a straightforward method for introducing substituents at the N1 position.
-
Hydrolysis: Like many imines, the C=N bond is susceptible to hydrolysis under acidic conditions. This reaction will cleave the ring to regenerate the starting diamine (1,2-diamino-2-methylpropane) and a derivative of the one-carbon unit used in its synthesis. The gem-dimethyl group may provide some steric protection to the ring, potentially slowing the rate of hydrolysis compared to unsubstituted imidazolines.
-
Coordination Chemistry: The nitrogen atoms, particularly the imine nitrogen, possess lone pairs of electrons that can coordinate to metal centers. This makes 2-imidazolines valuable as ligands in coordination chemistry and catalysis. The steric bulk of the 4,4-dimethyl groups can influence the coordination geometry and the catalytic activity of the resulting metal complexes.
-
Oxidation: 2-Imidazolines can be oxidized to their corresponding imidazole derivatives. This transformation introduces aromaticity to the ring system and is a common synthetic strategy. Various oxidizing agents can be employed for this purpose.[5]
Applications in Research and Development
While specific, documented applications for 4,4-dimethyl-2-imidazoline are sparse, the broader imidazoline class is of significant interest, particularly in drug development. Imidazoline derivatives are known to interact with various biological targets, including adrenergic and imidazoline receptors.[1]
Potential Roles:
-
Scaffold in Medicinal Chemistry: 4,4-Dimethyl-2-imidazoline can serve as a versatile building block. The two nitrogen atoms offer handles for synthetic modification, allowing for the creation of diverse libraries of compounds for screening against biological targets. The gem-dimethyl group can enhance metabolic stability or modulate the conformation of the final molecule, which are desirable properties in drug design.
-
Chiral Ligands in Asymmetric Catalysis: If synthesized from a chiral diamine precursor, the resulting imidazoline can act as a chiral ligand for transition metals. The steric environment created by the gem-dimethyl substitution could play a crucial role in inducing enantioselectivity in catalytic reactions.
-
Corrosion Inhibitors and Surfactants: Long-chain alkyl-substituted imidazolines are widely used as corrosion inhibitors and cationic surfactants. While the parent 4,4-dimethyl-2-imidazoline does not fit this profile, its derivatives could be explored for such material science applications.
Safety and Handling
-
Potential Hazards: Compounds of this class are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.[6][7]
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Conclusion
4,4-Dimethyl-2-imidazoline is a foundational heterocyclic compound whose full potential is yet to be explored in the scientific literature. Its key chemical properties are largely defined by the 2-imidazoline ring system, with the gem-dimethyl group at the 4-position providing important steric and conformational influence. While a lack of extensive experimental data necessitates some extrapolation from related compounds, this guide provides a robust framework for understanding its synthesis, reactivity, and potential applications. As a versatile scaffold, 4,4-dimethyl-2-imidazoline represents a valuable tool for chemists engaged in the design and synthesis of novel molecules for pharmaceutical and material applications.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]
- Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines was achieved from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. Synthesis, 2007(12), 1939-1942.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
- Demkowicz, S., et al. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138733, 1,4-Dimethylimidazole. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]
- Faza, A. G., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(1), e202400411.
- Brown, D. J. (1984). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society, Perkin Transactions 2, (5), 733-738.
- Karpenko, Y., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435.
- Sharma, R., et al. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. International Journal of Current Science, 12(3), 266-277.
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- 1. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethyl-2-imidazoline [webbook.nist.gov]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4,4-Dimethyl-2-imidazoline (CAS 2305-59-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4,4-dimethyl-2-imidazoline (CAS No. 2305-59-1), a heterocyclic compound belonging to the 2-imidazoline class. While this specific molecule is not extensively documented in peer-reviewed literature, this document synthesizes available data and provides expert insights based on the well-established chemistry of the imidazoline scaffold. We will explore its core chemical and physical properties, logical synthetic routes, characteristic reactivity, and potential applications as a structural motif in medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers interested in leveraging the unique steric and electronic properties of this gem-disubstituted imidazoline.
Introduction and Molecular Overview
4,4-Dimethyl-2-imidazoline, with the molecular formula C₅H₁₀N₂, is a five-membered heterocyclic compound featuring a cyclic amidine functional group. The defining characteristic of this molecule is the gem-dimethyl substitution at the C4 position of the imidazoline ring. This structural feature imparts significant steric hindrance on one side of the ring, which can influence its binding to biological targets, modify its reactivity, and affect its physicochemical properties compared to its unsubstituted or mono-substituted counterparts.
The 2-imidazoline ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic effects.[1] The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, and the overall structure serves as a rigid framework for orienting pharmacophoric groups. The gem-dimethyl group in 4,4-dimethyl-2-imidazoline provides a non-polar, sterically demanding feature that can be exploited in rational drug design to enhance selectivity or modulate pharmacokinetic properties.
Molecular Structure Diagram
Caption: 2D Structure of 4,4-Dimethyl-2-imidazoline.
Physicochemical Properties
Specific experimental data for 4,4-dimethyl-2-imidazoline is limited. The following table summarizes the available information and provides estimated values based on related structures and computational models.
| Property | Value | Source/Comment |
| CAS Number | 2305-59-1 | [2] |
| Molecular Formula | C₅H₁₀N₂ | [2][3] |
| Molecular Weight | 98.15 g/mol | [2][3] |
| Appearance | Expected to be a liquid or low-melting solid. | Based on analogous imidazolines.[4] |
| Boiling Point | 82.7 °C at 15 mmHg (0.020 bar) | [3][5] |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., ethanol, methanol). | General property of low molecular weight 2-imidazolines.[4] |
| pKa (of conjugate acid) | ~11.0 (Predicted) | Predicted for the analogous 2,4-dimethyl-2-imidazoline.[6] This indicates significant basicity. |
Synthesis and Experimental Protocols
The most common and logical synthetic route to 2-imidazolines involves the condensation of a 1,2-diamine with a suitable one-carbon electrophile, such as a nitrile, ester, or orthoester. For the synthesis of 4,4-dimethyl-2-imidazoline, the key precursor is 1,2-diamino-2-methylpropane .
General Synthetic Pathway
A well-established method for forming the 2-imidazoline ring is the reaction of a diamine with a nitrile under acidic or Lewis acidic conditions, often at elevated temperatures. This is a variation of the Pinner reaction.[1]
Caption: General synthesis of 2-imidazolines from a diamine and a nitrile.
Representative Experimental Protocol (Adapted)
This protocol is an adapted procedure based on general methods for 2-imidazoline synthesis.[1][7] Note: This specific reaction has not been reported with yields and should be optimized.
Objective: To synthesize 4,4-dimethyl-2-imidazoline via the cyclization of 1,2-diamino-2-methylpropane with an appropriate C1 source. A common method involves reaction with a nitrile, such as formonitrile (generated in situ) or an orthoformate.
Materials:
-
1,2-Diamino-2-methylpropane (CAS 811-93-8)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark trap, and reflux condenser.
-
Magnetic stirrer and heating mantle.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and a magnetic stir bar. The apparatus should be dried to prevent hydrolysis of the orthoformate.
-
Charging the Flask: To the flask, add 1,2-diamino-2-methylpropane (1.0 eq), toluene (to create a ~0.5 M solution), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Add triethyl orthoformate (1.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap. Continue reflux until no more ethanol is collected (typically several hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the catalyst by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield the final 4,4-dimethyl-2-imidazoline.
-
Causality and Self-Validation:
-
Dean-Stark Trap: The removal of the ethanol byproduct drives the equilibrium towards the formation of the imidazoline, ensuring a higher yield. This provides a visual confirmation of reaction progress.
-
Acid Catalyst: The acid protonates the orthoformate, making it a better electrophile and facilitating the initial reaction with the diamine.
-
Aqueous Workup: The basic wash neutralizes the acid catalyst, preventing potential product degradation or ring-opening during purification. The final purity should be confirmed by spectroscopic methods (NMR, GC-MS).
Reactivity and Chemical Behavior
The chemical reactivity of 4,4-dimethyl-2-imidazoline is governed by the cyclic amidine functionality.
-
Basicity: The sp²-hybridized imine nitrogen is basic and can be readily protonated to form an imidazolinium salt. The predicted pKa of the conjugate acid is high (~11), making it a strong organic base.[6]
-
Hydrolysis: Like other amidines, the imidazoline ring is susceptible to hydrolysis under acidic or strongly basic conditions, which will cleave the ring to regenerate the parent diamine (1,2-diamino-2-methylpropane) and a formate derivative.[4] This instability in aqueous acidic environments is a key consideration in drug development.
-
Alkylation: The NH proton can be deprotonated with a strong base, and the resulting anion can be alkylated. Alternatively, the imine nitrogen can be directly alkylated with alkyl halides to form quaternary imidazolinium salts.[4]
-
Dehydrogenation: The 2-imidazoline ring can be oxidized to the corresponding aromatic imidazole. This transformation is often accomplished using catalysts like palladium on carbon (Pd/C) at high temperatures or with other oxidizing agents.[4] This reaction provides a synthetic route to 4,4-dimethyl-1H-imidazole.
Caption: Key reactivity pathways of the 4,4-dimethyl-2-imidazoline scaffold.
Spectroscopic Characterization (Predicted)
As experimental spectra for 4,4-dimethyl-2-imidazoline are not widely available, the following are expected characteristics based on closely related structures and first principles.
-
¹H NMR:
-
A singlet integrating to 6H for the two equivalent methyl groups at C4 (approx. δ 1.2-1.4 ppm).
-
A singlet integrating to 2H for the methylene protons at C5 (approx. δ 3.2-3.5 ppm).
-
A singlet for the C2 proton (approx. δ 6.7-7.0 ppm).
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O. Its chemical shift would be highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
A signal for the two equivalent methyl carbons (approx. δ 25-30 ppm).
-
A signal for the quaternary C4 carbon.
-
A signal for the methylene C5 carbon (approx. δ 50-55 ppm).
-
A signal for the amidine C2 carbon (approx. δ 160-165 ppm).
-
-
IR Spectroscopy:
-
A broad N-H stretching band around 3200-3400 cm⁻¹.
-
C-H stretching bands for the methyl and methylene groups just below 3000 cm⁻¹.
-
A strong C=N stretching absorption characteristic of the amidine group, typically in the 1600-1650 cm⁻¹ region.[8]
-
-
Mass Spectrometry (Electron Ionization):
-
The NIST WebBook entry confirms the availability of the mass spectrum.[5] The molecular ion peak (M⁺) would be expected at m/z = 98. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 83, and other cleavages of the heterocyclic ring.
-
Applications in Research and Drug Development
While specific applications for 4,4-dimethyl-2-imidazoline are not prominent in the literature, the broader imidazoline class is of significant interest to medicinal chemists. The introduction of the gem-dimethyl group at the 4-position offers a unique tool for structure-activity relationship (SAR) studies.
-
Steric Shielding and Receptor Selectivity: The bulky dimethyl group can be used to probe the steric tolerance of a receptor's binding pocket. By restricting the conformation of the imidazoline ring and adjacent substituents, it may enhance binding affinity or selectivity for a specific biological target over its isoforms.
-
Metabolic Blocking: The quaternary C4 carbon is not susceptible to oxidative metabolism. Placing the gem-dimethyl groups adjacent to a potential site of metabolism on a drug candidate could serve as a metabolic blocking strategy, potentially increasing the compound's half-life.
-
Modulation of Physicochemical Properties: The two methyl groups increase the lipophilicity of the molecule compared to an unsubstituted imidazoline, which can be used to fine-tune properties like cell permeability and oral bioavailability.
-
Precursors to N-Heterocyclic Carbenes (NHCs): Imidazolinium salts, derived from 2-imidazolines, are precursors to N-heterocyclic carbenes, which are powerful organocatalysts and ligands in transition metal catalysis. The 4,4-dimethyl substitution pattern could be used to create novel NHC ligands with unique steric profiles.
Safety and Handling
No specific Safety Data Sheet (SDS) for 4,4-dimethyl-2-imidazoline (CAS 2305-59-1) is publicly available. However, based on related heterocyclic amines and imidazolines, the following precautions should be taken:
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Expected to cause skin irritation and potentially serious eye damage.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
4,4-Dimethyl-2-imidazoline is a structurally intriguing heterocyclic compound whose full potential in research and development has yet to be explored. While specific data remains scarce, its synthesis is feasible through established chemical routes, and its reactivity can be reliably predicted from the extensive chemistry of 2-imidazolines. The key feature of this molecule—the gem-dimethyl group at the C4 position—offers a valuable design element for medicinal chemists seeking to modulate steric interactions, block metabolic pathways, and fine-tune the physicochemical properties of lead compounds. This guide serves as a starting point for researchers to understand and utilize this unique chemical scaffold in the pursuit of novel therapeutics and catalysts.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Imidazoline. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4-dimethyloxazolidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
-
NIST. (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum of 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]
- Okano, K., Morii, K., Mari, D., & Mori, A. (2019). SYNTHESIS OF 4,4-DIMETHYL-2-(2-PYRROLYL)-2-OXAZOLINES. HETEROCYCLES, 98(1), 89.
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PubChem. (n.d.). 4,4-Dimethyl-2-imidazolidinethione. Retrieved from [Link]
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ResearchGate. (n.d.). The IR spectrum of the imidazoline intermediate. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethyl-2-imidazoline
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on the molecular structure of 4,4-Dimethyl-2-imidazoline. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized understanding of this molecule's architecture. We will delve into its electronic configuration, three-dimensional geometry, and spectroscopic signatures. The causality behind its structural features and how these influence its chemical behavior will be a central theme. This document is designed to be a self-validating system of information, grounded in established chemical principles and supported by available data, to empower researchers in their scientific endeavors.
Core Molecular Identity
4,4-Dimethyl-2-imidazoline is a heterocyclic organic compound. Its core structure is a five-membered ring containing two nitrogen atoms, characteristic of an imidazoline. The gem-dimethyl substitution at the 4-position introduces specific steric and electronic modifications to the parent imidazoline ring.
Table 1: Fundamental Molecular Identifiers
| Identifier | Value | Source |
| Chemical Name | 4,4-Dimethyl-2-imidazoline | IUPAC |
| CAS Number | 2305-59-1 | NIST[1] |
| Molecular Formula | C₅H₁₀N₂ | NIST[1] |
| Molecular Weight | 98.1463 g/mol | NIST[1] |
| Canonical SMILES | CC1(C)CN=CN1 | Inferred |
| InChI Key | OVABIFHEPZPSCK-UHFFFAOYSA-N | NIST[1] |
Structural Elucidation: A Multi-faceted Approach
Understanding the molecular structure of 4,4-Dimethyl-2-imidazoline requires a combination of spectroscopic analysis, and where experimental data is absent, theoretical modeling.
Mass Spectrometry: Confirming the Molecular Framework
Mass spectrometry provides definitive evidence for the molecular weight and fragmentation pattern of a molecule. For 4,4-Dimethyl-2-imidazoline, the electron ionization mass spectrum is available, confirming its molecular weight.[1]
Expected Fragmentation Pattern:
The imidazoline ring is relatively stable, but under electron ionization, fragmentation can occur. Key expected fragmentation pathways would involve the loss of methyl groups and cleavage of the imidazoline ring. The presence of the gem-dimethyl group can lead to a characteristic loss of a methyl radical (CH₃•), resulting in a prominent peak at m/z 83. Further fragmentation could involve the loss of ethene (C₂H₄) or other small neutral molecules from the ring.
Caption: General synthetic route to 4,4-Dimethyl-2-imidazoline.
This reaction is often catalyzed by an acid and may require elevated temperatures to drive the cyclization and dehydration. Various reagents can serve as the one-carbon source, including orthoesters, aldehydes, or nitriles. [2]
Chemical Reactivity
The chemical reactivity of 4,4-Dimethyl-2-imidazoline is dictated by the functional groups present: the imine (C=N) bond, the secondary amine (N-H), and the steric bulk of the gem-dimethyl group.
-
Basicity: The nitrogen atoms, particularly the sp²-hybridized imine nitrogen, confer basic properties to the molecule, allowing it to act as a ligand in coordination chemistry.
-
Hydrolysis: The imine bond is susceptible to hydrolysis under acidic conditions, which would lead to ring-opening to form the corresponding diamine and formic acid.
-
N-Alkylation/Acylation: The secondary amine proton can be abstracted by a base, and the resulting anion can undergo reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.
-
Reduction: The C=N bond can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation, yielding the corresponding imidazolidine.
Applications in Research and Development
The imidazoline scaffold is a privileged structure in medicinal chemistry and materials science. While specific applications of 4,4-Dimethyl-2-imidazoline are not extensively documented, its structural features suggest potential utility in several areas:
-
Ligand in Catalysis: The nitrogen donors in the imidazoline ring can coordinate to metal centers, making it a potential ligand for various catalytic transformations. The gem-dimethyl group can provide steric hindrance that may influence the selectivity of such catalysts.
-
Precursor for Bioactive Molecules: Imidazoline derivatives are known to exhibit a wide range of biological activities. [3]4,4-Dimethyl-2-imidazoline could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Corrosion Inhibitors: The nitrogen atoms can adsorb onto metal surfaces, making imidazoline derivatives effective corrosion inhibitors.
Conclusion
4,4-Dimethyl-2-imidazoline presents a simple yet intriguing molecular structure. While a complete experimental spectroscopic profile is not yet publicly available, a combination of existing data and theoretical predictions provides a robust understanding of its core features. The gem-dimethyl substitution on the imidazoline ring is expected to impart specific steric and electronic properties that influence its reactivity and potential applications. This guide provides a foundational understanding for researchers and encourages further experimental investigation to fully elucidate the properties of this compound.
References
- Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines in the Presence of tert-Butyl Hypochlorite. Synthesis, 2007(12), 1939-1942.
-
National Institute of Standards and Technology. (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
- Sayama, S. (2006).
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved January 27, 2026, from [Link]
- Revue Roumaine de Chimie, 2013, 58(7-8), 611-617.
-
Wikipedia. (2023, October 2). 2-Imidazoline. In Wikipedia. Retrieved January 27, 2026, from [Link]
- Elguero, J., et al. (1999).
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Stability and decomposition of 4,4-Dimethyl-2-imidazoline under various conditions
An In-depth Technical Guide to the Stability and Decomposition of 4,4-Dimethyl-2-imidazoline
Introduction
4,4-Dimethyl-2-imidazoline is a heterocyclic organic compound featuring a five-membered ring with two nitrogen atoms. The gem-dimethyl substitution at the 4-position imparts specific steric and electronic properties that can influence its reactivity and stability. As with many heterocyclic scaffolds, derivatives of 2-imidazoline are of interest in medicinal chemistry and materials science.[1] A thorough understanding of the stability of 4,4-Dimethyl-2-imidazoline under various environmental conditions is paramount for its potential development and application, ensuring its quality, safety, and efficacy in any final product.
This guide provides a comprehensive overview of the predicted stability of 4,4-Dimethyl-2-imidazoline and outlines detailed experimental protocols for its forced degradation studies. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this molecule.
Predicted Stability Profile of 4,4-Dimethyl-2-imidazoline
Based on the known chemistry of the 2-imidazoline ring system and related heterocyclic compounds, we can predict the stability profile of 4,4-Dimethyl-2-imidazoline.
-
pH Stability: The 2-imidazoline ring contains an amidine functional group, which is susceptible to hydrolysis. Therefore, the stability of 4,4-Dimethyl-2-imidazoline is expected to be highly dependent on pH.
-
Acidic Conditions: Under acidic conditions, the imine nitrogen is expected to be protonated, making the carbon atom of the C=N bond highly electrophilic and susceptible to nucleophilic attack by water. This will likely lead to ring-opening hydrolysis.[2]
-
Neutral Conditions: The compound is expected to be relatively stable at or near neutral pH.
-
Basic Conditions: In strongly basic solutions, direct hydroxide-mediated hydrolysis of the amidine is also a likely degradation pathway.[2]
-
-
Thermal Stability: Imidazoline derivatives generally exhibit moderate to good thermal stability. However, at elevated temperatures, decomposition is expected. Thermal degradation of similar heterocyclic compounds often proceeds through complex, multi-step pathways involving the release of small gaseous molecules.[1] Studies on imidazoline/dimethyl succinate hybrids have shown thermal stability up to 191-208°C.[3]
-
Oxidative Stability: The imidazoline ring can be susceptible to oxidation. The C=N bond and the adjacent C-H bonds can be targets for oxidative attack. Common oxidizing agents like hydrogen peroxide or radical initiators could lead to the formation of imidazolone derivatives or ring-cleavage products.[4][5]
-
Photostability: Compounds containing imidazole or imidazoline moieties have been shown to be sensitive to photodegradation.[5] Exposure to UV or high-intensity visible light could induce degradation, potentially leading to the formation of imidazolidinone derivatives, as seen in the photodegradation of imidacloprid.[6]
Potential Decomposition Pathways
The principal degradation pathways for 4,4-Dimethyl-2-imidazoline are predicted to be hydrolysis and oxidation.
Hydrolytic Decomposition
Acid- and base-catalyzed hydrolysis are expected to be major degradation routes, leading to the opening of the imidazoline ring to form N-(2-amino-2-methylpropyl)acetamide or its corresponding carboxylic acid and amine precursors.
Caption: Predicted hydrolytic degradation pathways.
Oxidative Decomposition
Oxidation may lead to the formation of an imidazolone or further degradation to smaller fragments.
Caption: Experimental workflow for forced degradation studies.
Acid and Base Hydrolysis
Objective: To evaluate the stability of the molecule in acidic and basic media.
Protocol:
-
Prepare a stock solution of 4,4-Dimethyl-2-imidazoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an aliquot of the stock solution to a volumetric flask and dilute with 0.1 M hydrochloric acid to a final concentration of ~100 µg/mL.
-
For base hydrolysis, add an aliquot of the stock solution to a volumetric flask and dilute with 0.1 M sodium hydroxide to a final concentration of ~100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the same proportion of water.
-
Incubate the samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis to prevent further degradation.
-
Analyze the samples by a stability-indicating HPLC method.
Oxidative Degradation
Objective: To assess the susceptibility of the molecule to oxidation.
Protocol:
-
Prepare a solution of 4,4-Dimethyl-2-imidazoline in a suitable solvent at a concentration of ~100 µg/mL.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2.
-
Store the sample at room temperature, protected from light.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC method.
Thermal Degradation
Objective: To evaluate the stability of the molecule under thermal stress in both solid and solution states.
Protocol:
-
Solid State: Place a known amount of solid 4,4-Dimethyl-2-imidazoline in a controlled temperature and humidity chamber (e.g., 80°C). Collect samples at specified time points.
-
Solution State: Prepare a solution of 4,4-Dimethyl-2-imidazoline (~100 µg/mL) in a suitable solvent and incubate at an elevated temperature (e.g., 60°C). Collect aliquots at various time points.
-
Analyze the samples by a stability-indicating HPLC method.
-
For a more detailed thermal profile, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Photostability Testing
Objective: To determine the light sensitivity of the molecule.
Protocol:
-
Prepare solutions of 4,4-Dimethyl-2-imidazoline (~100 µg/mL) and place them in transparent containers.
-
Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Wrap control samples in aluminum foil to protect them from light and store them under the same conditions.
-
Analyze the samples by a stability-indicating HPLC method.
Analytical Methodologies for Degradation Monitoring and Product Identification
A combination of chromatographic and spectroscopic techniques is essential for monitoring the degradation of 4,4-Dimethyl-2-imidazoline and identifying its decomposition products.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection | Primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation. A stability-indicating method must be developed and validated. [7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification of degradation products by providing molecular weight and fragmentation information. [8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for the analysis of volatile or semi-volatile degradation products. [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For the definitive structural elucidation of isolated degradation products. |
| Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) | To study the thermal decomposition profile and identify the evolved gaseous products. [1] |
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for 4,4-Dimethyl-2-imidazoline
| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Major Degradant (RT/m/z) |
| 0.1 M HCl, 60°C | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH, 60°C | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂, RT | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 80°C (Solid) | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photostability (ICH Q1B) | - | [Experimental Data] | [Experimental Data] | [Experimental Data] |
This table should be populated with the experimental data obtained from the studies.
The data will help in establishing the intrinsic stability of 4,4-Dimethyl-2-imidazoline, identifying potential degradation products, and developing a stability-indicating analytical method for its routine analysis.
Conclusion
References
-
Ishihara, M., & Togo, H. (2006). A novel and efficient one-pot synthesis of 2-imidazolines and their oxidation to imidazoles. Synlett, 2006(02), 227-230. [Link]
- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis of 2-imidazolines. Tetrahedron, 62(3), 513-535.
-
Ataman Kimya. (n.d.). 4,4 DIMETHYLOXAZOLIDINE. Retrieved from [Link]
-
Ivancia, M., & Mocanu, A. M. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(1), 79-85. [Link]
-
Konstantinidis, S., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]
-
Wikipedia. (2023). Imidazole. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]
-
Wikipedia. (2023). 1,3-Dimethyl-2-imidazolidinone. [Link]
-
Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of agricultural and food chemistry, 47(4), 1730-1734. [Link]
-
NIST. (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of agricultural and food chemistry, 47(4), 1730–1734. [Link]
-
Jasińska, J., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Materials, 16(13), 4638. [Link]
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- 8. mdpi.com [mdpi.com]
A-Technical-Guide-to-4-4-Dimethyl-2-imidazoline-for-Researchers-and-Drug-Development-Professionals
An In-depth Guide to Sourcing, Characterization, and Application of 4,4-Dimethyl-2-imidazoline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-imidazoline (CAS No. 2305-59-1), a heterocyclic compound of increasing interest within the pharmaceutical and chemical research sectors. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering in-depth information on commercial suppliers, quality assessment, analytical methodologies, and key applications. By consolidating this information, this guide aims to facilitate informed decision-making in the procurement and utilization of 4,4-Dimethyl-2-imidazoline for research and development purposes.
Introduction: The Significance of 4,4-Dimethyl-2-imidazoline
4,4-Dimethyl-2-imidazoline, a five-membered heterocyclic amine, possesses a unique structural motif that has garnered attention in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The imidazoline scaffold is a key component in various pharmacologically active molecules, and the gem-dimethyl substitution at the 4-position can impart specific conformational constraints and metabolic stability, making it an attractive building block in drug design.
This guide will navigate the complexities of sourcing high-quality 4,4-Dimethyl-2-imidazoline, a crucial first step for any successful research endeavor. We will delve into the landscape of commercial suppliers, the importance of verifying product specifications, and the analytical techniques necessary to ensure the purity and identity of this compound.
Commercial Suppliers and Procurement Strategies
The procurement of specialty chemicals like 4,4-Dimethyl-2-imidazoline requires careful consideration of supplier reputation, product quality, and available documentation. While a number of suppliers list this compound, it is imperative to verify the CAS number (2305-59-1) to avoid confusion with structurally similar molecules such as 4,4-Dimethyl-2-oxazoline or isomeric dimethylated imidazolines.
Identifying Reputable Suppliers
Based on current market analysis, several chemical suppliers offer 4,4-Dimethyl-2-imidazoline for research and development purposes. The following table summarizes key suppliers who list the compound with the correct CAS number.
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich (Combi-Blocks) | 4,4-Dimethyl-2-imidazoline | 2305-59-1 | Offered under the Combi-Blocks brand, typically for research quantities. |
| BLDpharm | 4,4-Dimethyl-2-imidazoline | 2305-59-1 | A global supplier of research chemicals, often providing various purity grades. |
| CymitQuimica | 5,5-dimethyl-4,5-dihydro-1H-imidazole | 2305-59-1 | Lists the compound under a synonymous IUPAC name. |
It is crucial to note that availability and product specifications can change. Therefore, direct inquiry with the suppliers for the latest information is always recommended.
The Critical Role of Documentation: CoA and SDS
A Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) are non-negotiable documents when sourcing any chemical for research.
-
Certificate of Analysis (CoA): The CoA is a formal document from the supplier that confirms the identity and purity of a specific batch of the chemical. It should include the results of quality control tests, such as:
-
Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Verified by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Appearance and other physical properties.
-
-
Safety Data Sheet (SDS): The SDS provides essential information regarding the safe handling, storage, and disposal of the chemical. While a specific SDS for 4,4-Dimethyl-2-imidazoline (CAS 2305-59-1) may need to be requested directly from the supplier, SDS for related imidazolidinone compounds indicate potential hazards such as skin and eye irritation.[3][4]
Quality Assessment and Analytical Protocols
Independent verification of the procured 4,4-Dimethyl-2-imidazoline is a cornerstone of scientific integrity. The following experimental protocols are recommended for in-house quality control.
Identity Verification: A Multi-technique Approach
A combination of spectroscopic techniques is essential for the unambiguous identification of 4,4-Dimethyl-2-imidazoline.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons, the methylene protons of the imidazoline ring, and the N-H proton. The chemical shifts and coupling patterns will be unique to the 4,4-dimethyl substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments, including the quaternary carbon at the 4-position, the methylene carbon, and the carbon of the C=N bond.
Mass spectrometry is a powerful tool for determining the molecular weight of the compound. For 4,4-Dimethyl-2-imidazoline (C₅H₁₀N₂), the expected molecular weight is approximately 98.15 g/mol .[5][6] Electron ionization mass spectrometry (EI-MS) data is available in the NIST WebBook, which can be used as a reference.[5]
Purity Determination: Chromatographic Methods
Gas Chromatography (GC) is the most common and effective method for determining the purity of volatile compounds like 4,4-Dimethyl-2-imidazoline.
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Oven Temperature Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 250 °C, will be necessary to separate any potential impurities.
-
Sample Preparation: Prepare a dilute solution of the 4,4-Dimethyl-2-imidazoline in a suitable solvent (e.g., dichloromethane or methanol).
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Synthesis and Chemical Reactivity
While this guide focuses on commercial sourcing, understanding the synthesis of 4,4-Dimethyl-2-imidazoline provides insights into potential impurities. Imidazolidines are traditionally prepared by the condensation reaction of 1,2-diamines and aldehydes.[7] The synthesis of imidazolidin-2-ones, a related class of compounds, can be achieved through various methods, including intramolecular cyclization of urea derivatives.[8][9]
The reactivity of the imidazoline ring is of great interest in synthetic chemistry. The endocyclic double bond and the amine functionalities allow for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.
Applications in Research and Drug Development
The imidazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[10] While specific research on the biological activities of 4,4-Dimethyl-2-imidazoline is an emerging area, the broader class of imidazolidine and imidazoline derivatives has shown promise in several therapeutic areas:
-
Anticancer Activity: Numerous studies have highlighted the potential of imidazolidine-2,4-dione derivatives as anticancer agents.[1][2][11]
-
Antimicrobial Properties: The imidazoline ring is a key component of some antimicrobial compounds.
-
Neurological Disorders: Imidazolidine derivatives have been investigated for their potential in treating neurological conditions.
The unique substitution pattern of 4,4-Dimethyl-2-imidazoline makes it a valuable tool for structure-activity relationship (SAR) studies, allowing researchers to probe the impact of the gem-dimethyl group on biological activity and pharmacokinetic properties.
Visualization of Key Processes
Supplier Verification Workflow
Caption: Workflow for verifying and approving a commercial supplier of 4,4-Dimethyl-2-imidazoline.
In-house Quality Control Protocol
Caption: An overview of the recommended in-house quality control procedures for 4,4-Dimethyl-2-imidazoline.
Conclusion
4,4-Dimethyl-2-imidazoline is a promising chemical entity for researchers and drug development professionals. However, realizing its full potential is contingent on the ability to source high-purity material with confirmed identity. This guide has provided a framework for navigating the commercial supplier landscape, emphasizing the critical importance of documentation and independent quality control. By adhering to the principles and protocols outlined herein, researchers can proceed with confidence in their studies, ensuring the integrity and reproducibility of their results.
References
-
National Institute of Standards and Technology. (n.d.). 4,4-Dimethyl-2-imidazoline. NIST Chemistry WebBook. Retrieved from [Link]
-
RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]
-
El-Sayed, S. M., et al. (2018). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazolidines. Retrieved from [Link]
-
MDPI. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
-
ResearchGate. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PubMed Central. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2024). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazolidine. Retrieved from [Link]
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Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 4,4-Dimethyl-2-imidazoline
A Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics often leads researchers down paths involving unique chemical entities. 4,4-Dimethyl-2-imidazoline is one such compound, a valuable building block in medicinal chemistry and drug development. However, its structural novelty also necessitates a thorough and proactive approach to safety. This technical guide provides an in-depth analysis of the safety and handling precautions for 4,4-Dimethyl-2-imidazoline, moving beyond boilerplate safety sheets to offer a framework of understanding rooted in chemical principles and best laboratory practices.
The Chemical Profile of 4,4-Dimethyl-2-imidazoline: A Foundation for Safety
Understanding the inherent chemical and physical properties of a substance is the first step in a robust safety assessment. While comprehensive, peer-reviewed safety data for 4,4-Dimethyl-2-imidazoline is not extensively published, we can infer a reliable safety profile from its structural analogues and general chemical principles.
Key Physicochemical Properties (Inferred and Reported)
| Property | Value/Information | Source/Rationale |
| CAS Number | 2433-44-5 | Chemical Abstracts Service |
| Molecular Formula | C₅H₁₀N₂ | PubChem |
| Molecular Weight | 98.15 g/mol | PubChem |
| Physical State | Likely a liquid at room temperature | Based on similar low molecular weight imidazolines |
| Boiling Point | Not definitively reported | - |
| Flash Point | Not definitively reported | Assumed to be combustible, similar to related structures |
| pKa | Estimated ~11 | Based on structurally similar 2,4-dimethyl-2-imidazoline[1] |
The presence of the imidazoline ring, a cyclic amidine, is the primary determinant of its chemical reactivity. The two nitrogen atoms confer basicity and nucleophilic character to the molecule. This makes it susceptible to reactions with strong acids and oxidizing agents.
A Multi-Layered Defense: The Hierarchy of Controls
Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust strategy involves the implementation of a multi-layered system known as the hierarchy of controls. This approach prioritizes the most effective measures for risk reduction.
Caption: The hierarchy of controls prioritizes strategies from most to least effective.
Engineering Controls: Your First Line of Defense
Given the potential for volatility and the likely irritant nature of 4,4-Dimethyl-2-imidazoline, all handling of this compound should be conducted within a certified chemical fume hood. The rationale is to physically contain any vapors or aerosols, preventing inhalation exposure. For larger quantities or more complex manipulations, a glove box may be warranted.
Administrative Controls: Standardizing Safe Practices
Written protocols are essential for ensuring consistent and safe handling. A Standard Operating Procedure (SOP) for 4,4-Dimethyl-2-imidazoline should be developed and readily accessible to all personnel. This SOP should detail:
-
Specific procedures for weighing, transferring, and reacting the compound.
-
Protocols for waste disposal, including contaminated consumables.
-
Emergency procedures for spills and personnel exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment. For 4,4-Dimethyl-2-imidazoline, the following PPE is recommended based on the hazards of similar cyclic amines:
Recommended Personal Protective Equipment
| Body Part | Protection | Specification and Rationale |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and potential vapors. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes. |
Safe Handling and Storage Protocols
Adherence to well-defined protocols is critical for minimizing risk.
Step-by-Step Weighing and Handling Protocol
Sources
Troubleshooting & Optimization
Improving yield and purity in 4,4-Dimethyl-2-imidazoline synthesis
Technical Support Center: Synthesis of 4,4-Dimethyl-2-imidazoline
Welcome to the technical support guide for the synthesis of 4,4-Dimethyl-2-imidazoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to improve both yield and purity. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Synthesis Fundamentals & Mechanism
Q1: What is the most common synthetic route for 4,4-Dimethyl-2-imidazoline?
The most prevalent and direct method for synthesizing 4,4-Dimethyl-2-imidazoline is the cyclocondensation reaction between 1,2-diamino-2-methylpropane and a suitable C1 electrophile. The choice of this electrophile can vary, with common options including nitriles (e.g., acetonitrile), carboxylic acids (or their esters), or orthoesters. The reaction with a nitrile, often catalyzed by a Lewis acid or sulfur, is a widely adopted approach due to its efficiency.
The fundamental reaction involves the nucleophilic attack of the diamine on the electrophile, followed by an intramolecular cyclization and elimination of a small molecule (e.g., ammonia from a nitrile, water from a carboxylic acid, or alcohol from an ester) to form the stable five-membered imidazoline ring.
Q2: Can you illustrate the general reaction mechanism?
Certainly. The mechanism for the nitrile-based synthesis typically proceeds through an initial addition of one amino group to the nitrile, forming an amidine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the amidine carbon, ultimately leading to the elimination of ammonia and formation of the imidazoline ring.
Caption: General mechanism for imidazoline synthesis from a diamine and a nitrile.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis, providing causal explanations and actionable solutions.
Low or No Yield
Q3: My reaction yield is consistently below 30%. What are the primary factors I should investigate?
Low yield is a frequent issue that can typically be traced back to one of three areas: reaction equilibrium, reagent quality, or thermal degradation.
-
Reaction Equilibrium: The cyclocondensation is a reversible reaction. The formation of byproducts like water or ammonia can drive the reverse reaction.
-
Solution: Employ a Dean-Stark trap or pass a stream of inert gas (like nitrogen or argon) through the reaction mixture to physically remove these volatile byproducts, shifting the equilibrium towards the product in accordance with Le Chatelier's principle.
-
-
Reagent Purity & Stoichiometry:
-
Moisture: The presence of water in your reagents or solvent is highly detrimental. It can hydrolyze the nitrile starting material and deactivate many catalysts. Ensure your 1,2-diamino-2-methylpropane is anhydrous and solvents are freshly dried.
-
Stoichiometry: While a 1:1 molar ratio of diamine to nitrile is theoretically required, a slight excess (1.1 to 1.2 equivalents) of the more volatile reactant can sometimes compensate for losses due to evaporation.
-
-
Catalyst Inefficiency:
-
Choice: While various catalysts are reported, their effectiveness can be substrate-dependent. For nitrile-based syntheses, catalysts like zinc chloride (ZnCl₂) or elemental sulfur are effective. For syntheses from aldehydes, iodine or various oxidizing agents have been used.[1]
-
Activity: Ensure your catalyst is active. Lewis acids like ZnCl₂ are hygroscopic and can become inactive if improperly stored.
-
Q4: The reaction seems to stall and does not proceed to completion, even after extended reaction times. Why is this happening?
A stalled reaction is often a sign of catalyst deactivation or the formation of a stable, unreactive intermediate.
-
Causality (Catalyst): As mentioned, moisture is a primary culprit for deactivating Lewis acid catalysts. Another possibility is that a side product is forming that coordinates more strongly to the catalyst than the reactants, effectively sequestering it.
-
Causality (Intermediate): The initial adduct between the diamine and the electrophile might be sterically hindered from cyclizing. The gem-dimethyl group at the C4 position introduces steric bulk, which can raise the activation energy for the ring-closing step.
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance for cyclization. Monitor for potential decomposition.
-
Re-evaluate Catalyst: Consider a different catalyst. Some palladium- or silver-based catalysts have shown efficacy in challenging cyclization reactions, though they are more expensive.[2]
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Experiment with a higher-boiling, non-polar solvent like toluene or xylene, which are also excellent for azeotropic water removal.
-
Caption: A decision workflow for troubleshooting low product yield.
Purity Issues
Q5: My final product is contaminated with significant impurities after workup. What are the likely side products and how can I remove them?
Product purity is critical. Common impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.
-
Common Impurities:
-
Unreacted 1,2-diamino-2-methylpropane: This is a basic, relatively polar compound.
-
Amidine Intermediate: The acyclic intermediate formed before cyclization.
-
Oligomers/Polymers: If the reaction conditions are too harsh, intermolecular reactions can lead to the formation of dimers or larger oligomeric chains.
-
-
Purification Strategy:
-
Acid Wash: During the aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can remove the unreacted basic diamine. However, be cautious as the imidazoline product is also basic and will partition into the aqueous layer as a salt. This method is best for removing non-basic impurities.
-
Distillation: 4,4-Dimethyl-2-imidazoline is a low-melting solid or high-boiling liquid. Vacuum distillation is the most effective method for purification on a larger scale. The significant difference in boiling points between the product and potential oligomers allows for excellent separation.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable non-polar solvent (e.g., hexane, toluene) can be highly effective at removing both polar and non-polar impurities.
-
Column Chromatography: For small-scale, high-purity requirements, silica gel chromatography is an option. A solvent system like dichloromethane/methanol with a small amount of ammonia can effectively separate the product from less polar impurities.[3]
-
Q6: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. For 4,4-Dimethyl-2-imidazoline, you should expect to see:
-
¹H NMR: A sharp singlet for the six protons of the two methyl groups, a singlet for the two protons of the CH₂ group in the ring, and a signal for the N-H proton.
-
¹³C NMR: Distinct signals for the quaternary carbon (C4), the methyl carbons, the methylene carbon (C5), and the amidine carbon (C2).
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.
-
Infrared (IR) Spectroscopy: Look for a characteristic C=N stretch (around 1600-1650 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components in your product.[4]
Section 3: Optimized Protocol & Data
Q7: Can you provide a reliable, step-by-step protocol for the synthesis?
This protocol is a generalized starting point based on common literature procedures. Optimization may be required based on your specific lab conditions and reagent sources.
Optimized Synthesis of 4,4-Dimethyl-2-imidazoline from a Nitrile
-
Reagent Preparation:
-
Ensure 1,2-diamino-2-methylpropane (1.0 eq) is pure and dry.
-
Use an anhydrous grade of the chosen nitrile (e.g., acetonitrile, 1.05 eq).
-
Use a high-boiling, dry solvent such as xylene.
-
The catalyst, such as anhydrous ZnCl₂ (5-10 mol%), should be handled in a glovebox or under an inert atmosphere to prevent hydration.
-
-
Reaction Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
-
Charge the flask with xylene, 1,2-diamino-2-methylpropane, and the nitrile under a positive pressure of nitrogen.
-
Begin stirring and add the catalyst.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 140°C for xylene).
-
Monitor the reaction progress by observing the collection of the byproduct in the Dean-Stark trap and periodically by TLC or GC analysis of aliquots.
-
Continue reflux for 12-24 hours or until the reaction is complete.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst if it is heterogeneous.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by vacuum distillation. Collect the fraction corresponding to the boiling point of 4,4-Dimethyl-2-imidazoline.
-
Q8: How do different reaction conditions affect yield?
The choice of reactants and conditions significantly impacts the outcome. The following table summarizes findings from various synthetic approaches for imidazolines, illustrating the range of possibilities.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference Type |
| Aldehydes | Ethylenediamine | tert-butyl hypochlorite | High | Synthesis[1] |
| Aldehydes | Ethylenediamine | Iodine / K₂CO₃ | Good | Synthesis[1] |
| Propargylic Ureas | (Intramolecular) | BEMP (Phosphazene Base) | 52-97% | J. Org. Chem.[3] |
| 2,3-Allenyl Amines | Aryl Iodides / Imines | Pd(0) / K₂CO₃, 85°C | 42-81% | RSC Adv.[2] |
| N-Tosylaziridines | Imines | AgOTf, 50°C | 19-92% | RSC Adv.[2][5] |
This table is illustrative of general imidazoline syntheses and highlights how catalyst and substrate choices influence yield.
References
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available from: [Link]
-
Synthesis of 2-imidazolines. Organic Chemistry Portal. Available from: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available from: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. PMC - NIH. Available from: [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry. Available from: [Link]
Sources
- 1. 2-Imidazoline synthesis [organic-chemistry.org]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 4,4-Dimethyl-2-imidazoline Samples
Introduction
Welcome to the technical support guide for the characterization of impurities in 4,4-Dimethyl-2-imidazoline. As a key intermediate in pharmaceutical synthesis and various industrial applications, ensuring the purity of 4,4-Dimethyl-2-imidazoline is paramount for safety, efficacy, and regulatory compliance. Impurities, even at trace levels, can significantly impact the final product's quality and performance.[1]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides practical, field-proven insights into identifying, quantifying, and troubleshooting common issues encountered during the impurity profiling of 4,4-Dimethyl-2-imidazoline. We will delve into the causality behind experimental choices, offering robust protocols and logical workflows to ensure confidence in your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding of impurity analysis for this specific compound.
Q1: What are the most likely types of impurities in a 4,4-Dimethyl-2-imidazoline sample?
Impurities in any active pharmaceutical ingredient (API) or intermediate are generally classified into organic, inorganic, and residual solvents.[1] For 4,4-Dimethyl-2-imidazoline, you should anticipate:
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Process-Related Impurities (Organic): These originate from the manufacturing process.[1] Given that 2-imidazolines are often synthesized from aldehydes and ethylenediamines, potential impurities include unreacted starting materials, intermediates (e.g., aminals), and by-products from side reactions.[2][3]
-
Degradation Products (Organic): These form during storage or handling due to exposure to light, heat, or reactive species. The imidazoline ring can be susceptible to hydrolysis and oxidation.[4][5]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[1]
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.[1]
Q2: What are the primary analytical techniques for characterizing these impurities?
A multi-technique approach is essential for comprehensive impurity profiling.[6] The most critical techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying non-volatile organic impurities.[6][7] When coupled with a Photodiode Array (PDA) detector, it can also provide preliminary information about the peak's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, particularly residual solvents.[1][7] It is also highly effective for analyzing volatile degradation products.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information, which is a critical step in structural elucidation.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for the structural elucidation of unknown impurities once they are isolated.[1][11] It provides detailed information about the molecule's carbon-hydrogen framework.
Q3: How do I choose the right analytical method for my specific problem?
The choice depends on the impurity you are targeting. The following logical flow provides a robust starting point.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. 2-Imidazoline synthesis [organic-chemistry.org]
- 3. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
Effective water removal techniques in imidazoline synthesis
Welcome to the technical support center for imidazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of imidazolines, with a specific focus on the critical step of water removal. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Section 1: Understanding the "Why": The Critical Role of Water Removal
The synthesis of 2-imidazolines, particularly from carboxylic acids (or their derivatives) and diamines, is fundamentally a condensation reaction. The reaction typically proceeds through an N-acylethylenediamine intermediate, which then undergoes an intramolecular cyclization with the elimination of a water molecule to form the desired imidazoline ring.
The cyclization step is reversible. The presence of water can lead to the hydrolysis of the imidazoline product back to the amide intermediate, or the intermediate back to the starting materials, thereby reducing the overall yield.[1] Effective water removal is, therefore, paramount to shift the reaction equilibrium towards the formation of the imidazoline, in accordance with Le Châtelier's principle.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing water during imidazoline synthesis, and how do I choose the best one for my scale?
A1: The choice of water removal technique is critical and depends on the reaction scale, the thermal stability of your reactants and products, and the available equipment. The three most common industrial and laboratory methods are:
| Method | Principle | Typical Solvents | Advantages | Disadvantages | Best Suited For |
| Azeotropic Distillation | Forms a low-boiling azeotrope with water, which is distilled off. The solvent can be returned to the reaction vessel after water separation. | Toluene, Xylene | Efficient at moderate temperatures (80-140°C). Continuous removal of water. Easy to monitor reaction progress by measuring collected water. | Requires a solvent, which must be removed later. Potential for solvent-related side reactions. Toluene and xylene have health and safety concerns. | Lab-scale and pilot-plant scale where precise temperature control is needed and reactants/products are temperature-sensitive. |
| High-Temperature Vacuum Distillation | Water is removed under reduced pressure at elevated temperatures. | Solvent-free or high-boiling solvents | No additional solvent needed, simplifying workup. Can be faster than azeotropic distillation. | Requires high temperatures (often >200°C), which can lead to thermal degradation of some compounds.[2][3] Requires a robust vacuum system and well-sealed glassware. | Industrial-scale synthesis of thermally stable imidazolines, such as those derived from fatty acids.[2] |
| Inert Gas Sparging | An inert gas (e.g., nitrogen, argon) is bubbled through the reaction mixture, carrying away water vapor. | Solvent-free or high-boiling solvents | Simple setup. Avoids the need for a vacuum. | Can be less efficient than the other methods. May require higher temperatures to be effective. Potential for loss of volatile reactants. | Reactions where vacuum is undesirable or when combined with high-temperature distillation to improve efficiency. |
Q2: I am performing a synthesis using a fatty acid and diethylenetriamine. My final product is an oily solid, but the literature reports a solid. What could be the issue?
A2: This is a common issue and often points to impurities in your final product. The likely culprits are:
-
Unreacted Starting Materials: Excess diethylenetriamine or unreacted fatty acid can result in an oily product.
-
Incomplete Cyclization: The presence of the amide intermediate, which has not fully cyclized to the imidazoline, can also lead to a lower melting point and an oily consistency.
-
Byproduct Formation: The formation of bis-amides, where both primary amine groups of the diamine have reacted with the fatty acid without cyclization, can also be a significant impurity.[4]
Troubleshooting Steps:
-
Confirm Complete Water Removal: Ensure that the theoretical amount of water has been removed. If using a Dean-Stark trap, the collection of water should have ceased.
-
Reaction Monitoring: Use techniques like FT-IR spectroscopy to monitor the disappearance of the carboxylic acid peak and the amide intermediate peak, and the appearance of the C=N stretch of the imidazoline.[2]
-
Purification: For laboratory-scale reactions, column chromatography can be effective for purification. For larger scales, vacuum distillation of the product can remove lower-boiling impurities.[5]
-
Crystallization: Attempt to crystallize the oily-solid product from a suitable solvent system. You may need to screen various solvents (e.g., ethers, hexanes) to find one that effectively precipitates the pure imidazoline.[5]
Q3: How can I effectively use molecular sieves for water removal in my imidazoline synthesis?
A3: Molecular sieves are excellent for removing trace amounts of water, especially in reactions conducted under milder conditions or with sensitive functional groups.[6]
-
Choosing the Right Sieve: For water removal, 3Å molecular sieves are ideal as their pore size is small enough to trap water molecules but exclude most organic molecules.[7][8]
-
Activation: Always activate molecular sieves before use by heating them in a vacuum oven to ensure they are free of adsorbed water.
-
Application: Add the activated molecular sieves to the reaction mixture at the beginning of the reaction. The amount will depend on the scale and the amount of water to be removed, but a general starting point is 10-20% by weight of the limiting reagent.
-
Limitations: Molecular sieves are most effective for reactions that produce relatively small amounts of water. For bulk water removal, azeotropic distillation or vacuum distillation is more practical.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Imidazoline | 1. Incomplete reaction due to insufficient water removal. 2. Reaction has not reached completion (insufficient time or temperature). 3. Hydrolysis of the product during workup. | 1. Extend the reaction time and ensure no more water is being evolved. 2. If thermally permissible, increase the reaction temperature.[2] 3. Ensure all workup steps are performed under anhydrous conditions until the product is isolated. |
| Reaction Stalls (Water collection stops prematurely) | 1. Reaction has reached equilibrium. 2. A leak in the system (if under vacuum). 3. Insufficient heating. | 1. Increase the temperature to promote further reaction. 2. Check all joints and seals for leaks. 3. Ensure the heating mantle or oil bath is at the correct temperature and providing uniform heating. |
| Formation of Byproducts (e.g., bis-amides) | 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too low to favor cyclization over intermolecular amidation. | 1. Carefully control the molar ratio of carboxylic acid to diamine. A slight excess of the diamine can sometimes be used. 2. The cyclization step often requires higher temperatures than the initial amidation. Consider a two-stage heating profile.[1][2] |
| Product Darkens or Decomposes | 1. Reaction temperature is too high. 2. Presence of oxygen in the reaction atmosphere. | 1. Reduce the reaction temperature. If using vacuum distillation, a lower pressure will allow for distillation at a lower temperature. 2. Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon). |
Section 4: Experimental Protocols
Protocol 1: Water Removal by Azeotropic Distillation (Dean-Stark Apparatus)
This protocol is suitable for lab-scale synthesis where precise temperature control is desired.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: Charge the flask with the carboxylic acid (1.0 eq), the diamine (1.0-1.1 eq), and an appropriate volume of toluene or xylene to allow for efficient stirring and reflux.
-
Heating: Heat the reaction mixture to reflux. The solvent will begin to distill and condense in the condenser, falling into the Dean-Stark trap.
-
Water Collection: The condensed water, being immiscible and denser than toluene/xylene, will separate and collect in the bottom of the trap. The solvent will overflow from the side arm and return to the reaction flask.
-
Monitoring and Completion: Monitor the volume of water collected in the trap. The reaction is considered complete when water no longer collects and the theoretical amount has been removed.
-
Workup: Allow the reaction to cool to room temperature. The solvent can then be removed by rotary evaporation to yield the crude imidazoline, which can be further purified.
Protocol 2: Water Removal by High-Temperature Direct Distillation
This solvent-free method is common in industrial settings for thermally stable molecules.[1][2]
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a short-path distillation head connected to a collection flask, and a nitrogen inlet.
-
Charging the Reactor: Add the fatty acid and the diamine to the reaction flask.
-
Initial Amidation: Heat the mixture with stirring under a slow stream of nitrogen to 130-150°C for 1-2 hours.[2] During this phase, the initial mole of water from the amide formation will begin to distill off.
-
Cyclization: Gradually increase the temperature to 200-230°C.[2] The second mole of water from the cyclization will distill off. The reaction is typically held at this temperature for 2-4 hours.
-
Monitoring: The reaction can be monitored by collecting and measuring the distilled water. The reaction is complete when no more water is evolved.
-
Cooling and Isolation: Cool the reaction mixture under a nitrogen atmosphere. The resulting crude imidazoline can be used as is or purified by vacuum distillation.
References
-
Bai, G.-y., et al. (2011). A mild, environmentally friendly, and efficient process enables the synthesis of 2-imidazolines in high yield by reaction of aldehydes with ethylenediamine using hydrogen peroxide as an oxidant in the presence of sodium iodide and anhydrous magnesium sulfate. Synthesis, 2011, 1599-1603. Available from: [Link]
- CN102093296B - Synthesis method of imidazoline compound - Google Patents.
-
Synthesizing fatty imidazolines. What's the best approach? : r/chemistry - Reddit. Available from: [Link]
- CN102964306A - Preparation method of imidazoline corrosion inhibitor - Google Patents.
-
Ivancia, M., & Mocanu, A. M. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(7-8), 81-88. Available from: [Link]
-
Synthesis and properties of imidazoline corrosion inhibitor for hydraulic support concentrate. Royal Society of Chemistry, 2022. Available from: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of imidazolines. ResearchGate. Available from: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines - RSC Publishing. Available from: [Link]
-
National Research Council. (1999). New and Emerging Analytical Techniques for the Detection of Organic Contaminants in Water. National Academies Press. Available from: [Link]
- CN104370819B - The preparation method of a kind of water-soluble imidazoline amide corrosion inhibitor and application thereof - Google Patents.
-
Reagents & Solvents: Molecular Sieves - University of Rochester. Available from: [Link]
-
Synthesis of imidazoline-palmitic derivative using MAOS (microwave assisted organic synthesis) method - ResearchGate. Available from: [Link]
-
How To: Remove Residual Water - University of Rochester. Available from: [Link]
-
Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - NIH. Available from: [Link]
-
Synthesis process of water-soluble imidazoline quaternary ammonium corrosion inhibitors. - ResearchGate. Available from: [Link]
- EP0378910A1 - Method for the preparation of imidazoles - Google Patents.
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Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - PMC - PubMed Central. Available from: [Link]
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Scalability issues of laboratory synthesis of 4,4-Dimethyl-2-imidazoline
Welcome to the technical support guide for the laboratory synthesis and scale-up of 4,4-Dimethyl-2-imidazoline. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this valuable heterocyclic compound. We will move beyond simple protocols to explore the underlying chemistry, troubleshoot common scalability issues, and provide actionable solutions grounded in established scientific principles.
Overview of Synthetic Pathways
The synthesis of 2-imidazolines, including 4,4-Dimethyl-2-imidazoline, is most commonly achieved through the condensation of a diamine with a suitable electrophilic carbon source, such as a nitrile, carboxylic acid, or ester.[1] For the specific target molecule, 4,4-Dimethyl-2-imidazoline, the key precursors are 1,2-diamino-2-methylpropane and a one-carbon electrophile, typically derived from acetonitrile .
The nitrile-based route is often favored for its atom economy and relatively straightforward conditions, though it is not without its challenges, particularly concerning reaction kinetics and thermal control during scale-up.[2] This pathway generally involves the direct reaction of the diamine and nitrile, often under heat and with a catalyst to facilitate the cyclization.
Caption: General workflow for the nitrile-based synthesis of 4,4-Dimethyl-2-imidazoline.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, common problems encountered during the synthesis of 4,4-Dimethyl-2-imidazoline, with a focus on issues that become more pronounced during scale-up.
Q1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and solutions?
Probable Causes:
-
Inadequate Temperature: The cyclization step to form the imidazoline ring is often the rate-limiting step and requires significant thermal energy to overcome the activation barrier.
-
Reversible Side Reactions: Formation of amides or other intermediates can be reversible or lead to undesired, stable byproducts under suboptimal conditions.
-
Inefficient Catalyst Activity: Catalysts like elemental sulfur or sodium hydrosulfide can lose activity or be consumed in side reactions if conditions are not ideal.[2][3]
-
Loss During Workup: The product is water-soluble to some extent, and significant amounts can be lost during aqueous extraction phases if not performed carefully.[1]
Solutions:
-
Optimize Thermal Conditions:
-
Bench-Scale: Ensure the reaction is maintained at a consistent reflux. Use a high-boiling solvent if necessary to achieve higher temperatures, but monitor for thermal decomposition.
-
Scale-Up: Account for temperature gradients within a larger reactor. Ensure the heating mantle or jacket provides uniform heating and that the internal temperature is monitored accurately.
-
-
Employ an Effective Catalyst: For the reaction between nitriles and diamines, catalysts are often necessary to achieve reasonable reaction rates and yields.[3]
-
Sulfur/H₂S/NaSH: These are commonly used to first convert the nitrile to a more reactive thioamide intermediate.[2][3] While effective, they pose safety and handling challenges.
-
Lewis Acids: Lewis acids can activate the nitrile group towards nucleophilic attack.[4] This can sometimes allow for milder reaction conditions.
-
-
Refine the Workup Protocol:
-
Extraction: When extracting with an organic solvent (e.g., dichloromethane, chloroform), perform multiple extractions (3-5 times) with smaller volumes to maximize recovery.
-
pH Adjustment: Before extraction, consider basifying the aqueous layer (e.g., with NaOH) to ensure the imidazoline product is in its free-base form, which is less water-soluble.
-
Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to reduce the amount of dissolved water before drying.
-
Caption: Troubleshooting decision tree for addressing low product yield.
Q2: The reaction is highly exothermic and difficult to control upon scaling up. How can I manage the thermal profile?
Probable Cause: The initial reaction between the amine and the activated nitrile (or its intermediate) is often highly exothermic. On a small scale, the surface-area-to-volume ratio is high, allowing for efficient heat dissipation. On a larger scale, this ratio decreases dramatically, and heat can build up, leading to a runaway reaction, increased byproduct formation, and potential safety hazards.
Solutions:
-
Controlled Reagent Addition: Instead of mixing all reagents at once, add one of the reactants (typically the more reactive one) slowly and portion-wise to a solution of the other in the reactor. This allows the cooling system to keep pace with the heat being generated.
-
Use of a Solvent: Performing the reaction in a suitable solvent helps to moderate the temperature by increasing the thermal mass of the system. The solvent can also aid in heat transfer to the reactor jacket.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket with circulating fluid). For very large scales, internal cooling coils may be necessary.
-
Process Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature in real-time. An automated system can be set up to control the addition rate based on the temperature, ensuring it does not exceed a set safety limit.
Q3: My final product is dark brown and viscous, making purification by distillation impossible. What are my options?
Probable Causes:
-
Thermal Degradation: Imidazolines can be thermally sensitive, and prolonged exposure to high temperatures during the reaction or distillation can cause decomposition and polymerization, leading to dark, tarry materials.[5][6]
-
High-Boiling Impurities: Side reactions can form non-volatile, colored impurities that are difficult to separate by distillation.
Solutions:
-
Avoid High-Temperature Distillation: If the product is thermally unstable, distillation is not a viable option.
-
Crystallization: This is often the best method for purifying thermally sensitive solids or low-melting-point compounds.
-
Salt Formation: Convert the crude imidazoline free base into a salt (e.g., hydrochloride, picrate). These salts are often highly crystalline and can be easily purified by recrystallization from a suitable solvent like ethanol or isopropanol. The pure free base can then be regenerated by treatment with a strong base.
-
Direct Crystallization: If the product itself is a solid, perform a systematic solvent screen to find a suitable system for recrystallization. A good system is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
-
Column Chromatography: While not ideal for multi-kilogram scales, flash column chromatography on silica gel (often pre-treated with a small amount of base like triethylamine to prevent streaking) can be effective for purifying gram-to-kilogram quantities of the product.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling the reagents for this synthesis? A: The key reagent of concern is 1,2-diamino-2-methylpropane . It is a corrosive and flammable liquid and vapor.[7][8] It can cause severe skin burns and eye damage.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Ensure an emergency eyewash and shower are accessible. If using catalysts like H₂S or CS₂, extreme caution is required due to their high toxicity and flammability.[2]
Q: How can I effectively monitor the reaction's progress? A: Several methods can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product. Use a suitable stain (e.g., ninhydrin to visualize the diamine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting materials, intermediates, and products. This is excellent for determining reaction completion.
-
Infrared (IR) Spectroscopy: If the reaction proceeds through an amide intermediate, you can monitor the disappearance of the amide C=O stretch (around 1650 cm⁻¹) and the appearance of the imidazoline C=N stretch (around 1600 cm⁻¹).[10]
Q: What are the recommended storage conditions for 4,4-Dimethyl-2-imidazoline? A: As a cyclic amidine, 4,4-Dimethyl-2-imidazoline is hygroscopic and can react with atmospheric CO₂. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Scalable Laboratory Protocol
This protocol describes the synthesis of 4,4-Dimethyl-2-imidazoline from acetonitrile and 1,2-diamino-2-methylpropane using sodium hydrosulfide as a catalyst, adapted from literature procedures.[3]
Materials & Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
1,2-diamino-2-methylpropane (>97%)
-
Acetonitrile (anhydrous)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Equip the flask with a mechanical stirrer, reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel.
-
Reagent Charge: To the flask, add 1,2-diamino-2-methylpropane (1.0 eq) and sodium hydrosulfide hydrate (0.1 eq).
-
Solvent Addition: Add acetonitrile (5-10 volumes relative to the diamine). Acetonitrile serves as both a reagent and the solvent.
-
Heating and Addition: Begin stirring and heat the mixture to a gentle reflux (~80-82°C).
-
Scale-Up Consideration: For larger batches, add the acetonitrile slowly to the heated diamine to maintain better thermal control.
-
-
Reaction Monitoring: Allow the reaction to reflux for 2-4 hours. Monitor the consumption of the diamine using TLC or by taking aliquots for GC-MS analysis.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water (5-10 volumes).
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 3 volumes).
-
Scale-Up Consideration: Ensure good phase separation. Emulsions can sometimes form and may require the addition of brine to break.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product (often a pale yellow oil or solid) can be purified by vacuum distillation or crystallization as described in the troubleshooting section.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Diamine | 10 g | 1.0 kg | Purity is critical; moisture can inhibit the reaction. |
| Acetonitrile | 50-100 mL | 5-10 L | Use anhydrous grade. Acts as solvent and reagent. |
| Catalyst (NaSH) | ~0.8 g | ~80 g | Highly corrosive and hygroscopic. Handle with care. |
| Reaction Time | 2-4 hours | 4-8 hours | May increase due to mass transfer limitations. |
| Heat Management | Heating mantle | Jacketed reactor | Exotherm control is critical. Use controlled addition. |
| Mixing | Magnetic stir bar | Mechanical stirrer | Vigorous mixing is essential for good mass/heat transfer. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
- Capritto, F., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
-
ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. Retrieved from [Link]
- Tewari, N., et al. (2007). An Improved Process for the Preparation of 4,4-Dimethyloxazolidine-2-thione. Organic Process Research & Development, 11(3), 467.
- Vasiliniuc, I., et al. (n.d.).
- Ye, W., et al. (2011). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & Medicinal Chemistry Letters, 21(3), 967-970.
- Abdel-Wahab, B. F., et al. (2018). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed.
- ResearchGate. (n.d.). Synthesis and structures of 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride and 1,1.
- Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412-418.
- Mohammad-Reza, N., & Alireza, K. (2008). Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles Using Sodium Hydrosulfide as Catalyst.
- Mehedi, M. S. A., & Tepe, J. J. (2020). Recent Advances in the Synthesis of Imidazolines (2009–2020).
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- Wnorowska, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10766.
- Google Patents. (n.d.). WO1986002070A1 - A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
- Al-Zoubi, R. M. (2016). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing.
-
National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Imidazoline Synthesis: Mechanistic Investigations Show that Fe Catalysts Promote a New Multicomponent R. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Synthesis, characterization and electrochemical performance of a new imidazoline derivative as an environmentally friendly corrosion and scale inhibitor.
- The Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
-
MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]
- CNR-IRIS. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis.
- Chinese Chemical Society. (n.d.). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. CCS Chemistry.
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Reddit. (n.d.). r/chemistry - Synthesizing fatty imidazolines. What's the best approach?. Retrieved from [Link]
- Advanced Journal of Chemistry. (2024).
- ResearchGate. (n.d.). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids.
- ResearchGate. (n.d.). One-pot synthesis of new derivatives of 3,4-dihydropyrimidinone, and substituted imidazolin-2-ones.
- ResearchGate. (n.d.). Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides.
-
Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
- YouTube. (2019).
- ResearchGate. (n.d.).
-
Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
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- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 4,4-Dimethyl-2-imidazoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Imidazolines
Imidazolines are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules and pharmaceutical agents. Their unique five-membered ring structure, containing two nitrogen atoms, imparts specific chemical properties that are tunable through substitution. 4,4-Dimethyl-2-imidazoline serves as a foundational scaffold in this family. Understanding the spectroscopic signature of this parent compound and how it is altered by the addition of various functional groups is paramount for the unambiguous identification, characterization, and quality control of novel imidazoline-based drug candidates.
This guide provides an in-depth spectroscopic comparison of 4,4-Dimethyl-2-imidazoline with two representative derivatives: 1,4,4-Trimethyl-2-imidazoline (N-substituted) and 2,4,4-Trimethyl-2-imidazoline (C2-substituted). By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that differentiate these closely related structures. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
I. Spectroscopic Characterization: A Comparative Analysis
The introduction of substituents at either the N1 or C2 position of the 4,4-Dimethyl-2-imidazoline ring system induces distinct and predictable changes in the spectroscopic output. These changes serve as diagnostic markers for structural confirmation.
Figure 2: Dominant fragmentation pathway of 4,4-Dimethyl-2-imidazoline.
II. Experimental Protocols: A Self-Validating Approach
The following protocols are provided as a guide for obtaining high-quality spectroscopic data for imidazoline compounds.
A. ATR-FTIR Spectroscopy Protocol
This protocol is designed for the analysis of liquid imidazoline samples.
Figure 3: Workflow for ATR-FTIR analysis of liquid samples.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR diamond crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a single, small drop of the neat liquid imidazoline sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Post-Analysis Cleaning: Clean the ATR crystal thoroughly as described in step 1.
-
Data Processing: Process the acquired spectrum using the instrument's software. This typically involves baseline correction and peak labeling.
B. ¹H and ¹³C NMR Spectroscopy Protocol
This protocol is suitable for the analysis of imidazoline samples in a deuterated solvent.
Figure 4: General workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the imidazoline sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solvent should contain a reference standard such as tetramethylsilane (TMS).
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and, for ¹H spectra, integration of the signals.
C. Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol is for the analysis of volatile liquid imidazoline samples.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
III. Conclusion: A Roadmap for Structural Elucidation
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary toolkit for the structural characterization of 4,4-Dimethyl-2-imidazoline and its derivatives. By systematically analyzing the key spectral features—the presence or absence of the N-H stretch in the IR, the chemical shifts and multiplicities in the ¹H and ¹³C NMR spectra, and the molecular ion and fragmentation patterns in the mass spectrum—researchers can confidently determine the structure of these important heterocyclic compounds. This guide serves as a foundational reference for interpreting the spectroscopic data of this compound class, thereby facilitating the discovery and development of new imidazoline-based therapeutics.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Ivancia, M., & Mocanu, A. M. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(1), 79-86.
-
NIST Chemistry WebBook. 4,4-Dimethyl-2-imidazoline. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Ishihara, K., & Yamamoto, H. (1994). A new one-pot synthesis of 2-imidazolines from aldehydes. Journal of the American Chemical Society, 116(4), 1561–1562.
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
University of Wyoming NMR Facility. Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]
-
ResearchGate. FTIR Spectrum of imidazoline. [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
-
LibreTexts Chemistry. ¹H NMR Spectra and Interpretation (Part I). [Link]
-
ResearchGate. The IR spectrum of the imidazolines quaternary corrosion inhibitor. [Link]
Benchmarking 4,4-Dimethyl-2-imidazoline against other N-heterocyclic carbenes
An Objective Comparison for Catalyst Selection and Development A Senior Application Scientist's Guide to Benchmarking 4,4-Dimethyl-2-imidazoline Against Other N-Heterocyclic Carbenes
In the landscape of modern organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, rivaling and often surpassing traditional phosphines in efficacy and stability.[1] Their remarkable versatility stems from the ability to tune their steric and electronic properties by modifying their chemical structure.[2] This guide provides a comprehensive framework for benchmarking a specific, less-documented NHC, 4,4-Dimethyl-2-imidazoline, against well-established industry standards. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to make informed decisions in catalyst design and selection.
The Foundation: Understanding N-Heterocyclic Carbenes
First isolated by Arduengo in 1991, stable N-heterocyclic carbenes are neutral, two-electron donor ligands that form robust bonds with transition metals.[1] This strong σ-donation, with minimal π-backdonation, creates highly stable metal complexes that are often more resistant to decomposition than their phosphine-based counterparts.[1] The core structure, typically an imidazolium or imidazolinium ring, can be systematically modified, allowing for fine control over the catalyst's performance.
Caption: Modular structure of N-heterocyclic carbenes.
The focus of this guide, 4,4-Dimethyl-2-imidazoline, is a saturated NHC (an imidazolinylidene). The key structural features are the fully saturated five-membered ring and the two methyl groups on the backbone carbon atom. These features are expected to significantly influence its steric and electronic profile compared to unsaturated (imidazolylidene) analogues and those with different substitution patterns.
The Pillars of Benchmarking: Sterics and Electronics
A robust comparison of NHC ligands hinges on quantifying their steric and electronic properties. These two parameters are paramount as they dictate the ligand's coordination to the metal center, the stability of the resulting complex, and its subsequent catalytic activity.
Electronic Characterization: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) provides a reliable measure of a ligand's net electron-donating strength.[3] It is determined by measuring the ν(CO) stretching frequency of a nickel-carbonyl complex, [L-Ni(CO)₃], using infrared (IR) spectroscopy. A more strongly donating ligand increases the electron density on the nickel center, which in turn engages in greater π-backbonding with the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Therefore, a lower TEP value signifies a more electron-rich NHC.[4][5]
Steric Characterization: Percent Buried Volume (%Vbur)
The steric hindrance imposed by a ligand is quantified using the percent buried volume (%Vbur). This computational metric calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[6] A higher %Vbur indicates a bulkier ligand. This steric bulk is crucial for stabilizing the metal center, preventing unwanted side reactions (like dimerisation), and promoting key steps in the catalytic cycle, such as reductive elimination.
Experimental and Computational Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols are standard in the field for determining TEP and %Vbur.
Protocol 1: Experimental Determination of TEP
-
Precursor Synthesis: Synthesize the imidazolinium salt precursor of 4,4-Dimethyl-2-imidazoline. This is typically achieved via condensation of a suitable diamine with an orthoformate.
-
Complex Formation: In an inert atmosphere glovebox, deprotonate the imidazolinium salt (1.0 eq.) with a strong, non-coordinating base (e.g., KHMDS, 1.0 eq.) in anhydrous THF at 0°C.
-
To the resulting free carbene solution, add a solution of Ni(CO)₄ (1.0 eq.) (Caution: Extremely Toxic ) in THF.
-
Allow the reaction to stir for 2-4 hours at room temperature.
-
Isolation & Purification: Remove the solvent under reduced pressure. The crude [L-Ni(CO)₃] complex is then purified, typically by recrystallization from a solvent like pentane or by sublimation.
-
IR Analysis: Prepare a dilute solution of the purified complex in a suitable solvent (e.g., hexane or CH₂Cl₂). Record the IR spectrum and identify the frequency of the A₁ symmetric C-O stretching band. This value, in cm⁻¹, is the TEP.
Protocol 2: Computational Determination of %Vbur
-
Structural Data: Obtain a 3D structure of the NHC-metal complex. This is best achieved from a single-crystal X-ray diffraction experiment. If unavailable, a DFT-optimized geometry can be used. For comparative purposes, a standard metal fragment like AuCl is often employed.
-
Software: Utilize a dedicated software package for the calculation. The SambVca 2.1 web application is a widely used and accessible tool.
-
Calculation: Upload the atomic coordinates (e.g., from a .cif or .xyz file) to the web server.
-
Parameter Definition: Define the metal atom as the center of the sphere (atom 1) and the carbene carbon as the coordinated atom (atom 2). A standard sphere radius of 3.5 Å is typically used.
-
Analysis: The software calculates the volume occupied by each atom of the ligand within the sphere and reports the total as a percentage of the sphere's volume. The output also includes a "steric map" that visualizes the ligand's steric profile.
Comparative Analysis: 4,4-Dimethyl-2-imidazoline vs. Standard NHCs
While extensive experimental data for 4,4-Dimethyl-2-imidazoline is not yet widely published, we can project its properties based on its structure and compare it to industry-standard NHCs.
| N-Heterocyclic Carbene (NHC) | Structure | Ring Type | TEP (cm⁻¹) | %Vbur (AuCl) | Key Features |
| IMes | 1,3-Dimesitylimidazol-2-ylidene | Unsaturated | ~2050 | ~37% | Standard, moderately bulky. |
| SIMes | 1,3-Dimesitylimidazolin-2-ylidene | Saturated | ~2049 | ~37% | Saturated analogue of IMes, slightly more donating. |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Unsaturated | ~2051 | ~45% | Very bulky due to isopropyl groups. |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene | Saturated | ~2050 | ~45% | Saturated analogue of IPr, highly donating and bulky. |
| 4,4-Dimethyl-2-imidazoline | Structure with gem-dimethyl backbone | Saturated | Predicted: <2049 | Predicted: >37% | Saturated ring enhances electron donation. Backbone methyls add steric bulk. |
Rationale for Predictions:
-
TEP: Saturated NHCs (imidazolinylidenes) are generally stronger σ-donors than their unsaturated (imidazolylidene) counterparts due to the lack of aromaticity and different hybridization. Therefore, the TEP of 4,4-Dimethyl-2-imidazoline is expected to be lower than that of SIMes, indicating greater electron-donating ability.
-
%Vbur: The two methyl groups on the 4-position of the imidazoline backbone project into the space around the metal center, adding steric bulk. This should result in a %Vbur that is significantly larger than that of an unsubstituted saturated NHC and likely greater than SIMes.
Application Case Study: Palladium-Catalyzed Suzuki-Miyaura Coupling
To translate these structural properties into catalytic performance, a benchmark reaction is essential. The Suzuki-Miyaura cross-coupling is an excellent choice due to its prevalence in pharmaceutical and materials synthesis.
Experimental Workflow for Benchmarking Catalytic Activity
Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.
The predicted high electron density (low TEP) of a 4,4-Dimethyl-2-imidazoline-Pd complex should facilitate the rate-determining oxidative addition step, especially with challenging substrates like aryl chlorides. Concurrently, its significant steric bulk (%Vbur) would be expected to promote the final reductive elimination step, releasing the product and regenerating the active catalyst. This combination could lead to higher turnover numbers and efficiency compared to less donating or less bulky NHCs.
Conclusion and Strategic Outlook
This guide has established a rigorous, multi-faceted framework for evaluating 4,4-Dimethyl-2-imidazoline against other NHCs. By systematically applying standardized experimental and computational protocols to measure the Tolman Electronic Parameter and Percent Buried Volume, researchers can generate the quantitative data needed for a direct comparison.
Key Takeaways:
-
Structure-Property Relationship: 4,4-Dimethyl-2-imidazoline is predicted to be a highly electron-donating and sterically significant ligand due to its saturated backbone and gem-dimethyl substitution.
-
Data-Driven Decisions: The protocols outlined herein provide the means to validate these predictions and quantify the ligand's properties.
-
Performance Translation: Benchmarking in a standard catalytic reaction like the Suzuki-Miyaura coupling is critical to correlate steric/electronic parameters with real-world performance.
The continued exploration of novel NHC architectures is vital for pushing the boundaries of catalytic efficiency. 4,4-Dimethyl-2-imidazoline represents a promising, yet underexplored, scaffold. By employing the systematic benchmarking approach detailed here, the scientific community can unlock its full potential and rationally design the next generation of high-performance catalysts.
References
- Time in New Hanover County, US. Google Search.
- The Medicinal Applications of Imidazolium Carbene Metal Complexes.PMC.
- Electronic and steric parameters for NHC ligands (a) Tolman electronic...
- Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands.
- N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor.NIH.
- V Bur index and steric maps: from predictive catalysis to machine learning.RSC Publishing.
- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.Chemical Reviews.
- The Tolman electronic parameter (TEP) and the metal-metal electronic communication in ditopic NHC complexes.
- the metal–ligand electronic parameter and the intrinsic strength of the met.SMU.
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.Beilstein Journals.
- Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes.NSF Public Access Repository.
- The Tolman electronic parameter (TEP) and the metal–metal electronic communication in ditopic NHC complexes.Dalton Transactions (RSC Publishing).
- 2,4-DIMETHYL-2-IMIDAZOLINE | 930-61-0.ChemicalBook.
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- 6. % V Bur index and steric maps: from predictive catalysis to machine learning - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00725A [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4-Dimethyl-2-imidazoline
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of chemical reagents like 4,4-Dimethyl-2-imidazoline requires a thorough understanding of its potential hazards and adherence to strict protocols. This guide provides essential, step-by-step procedures for the proper disposal of 4,4-Dimethyl-2-imidazoline, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for 4,4-Dimethyl-2-imidazoline (CAS No. 2850-59-1) was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, such as dimethyl-substituted imidazoles, imidazolines, and oxazolidines. It is imperative to treat 4,4-Dimethyl-2-imidazoline with the same or greater level of caution as these related substances.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential risks is the foundation of safe chemical handling. Based on analogous compounds, 4,4-Dimethyl-2-imidazoline is anticipated to present several hazards.[1][2][3]
-
Serious Eye Damage/Irritation: Imidazole and its derivatives are frequently categorized as causing serious eye damage or irritation.[2][3][4] This is due to their potential to be corrosive or irritating to mucous membranes.
-
Skin Irritation/Corrosion: Many similar compounds are classified as skin irritants or corrosives.[3][4] Prolonged contact can lead to chemical burns.
-
Acute Oral Toxicity: These compounds are often harmful if swallowed.[1][2][3]
-
Inhalation Hazard: Vapors or dusts may cause respiratory irritation.[5]
-
Chemical Incompatibility: A primary concern is the violent reaction that can occur when nitrogenous heterocyclic compounds are mixed with strong oxidizing agents.[4]
These potential hazards dictate every step of the disposal process, from the personal protective equipment (PPE) you wear to the specific waste container you use. The goal is to create multiple barriers to prevent exposure and unintended reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4,4-Dimethyl-2-imidazoline for any purpose, including disposal, the following PPE is mandatory. The causality is clear: to prevent the chemical from coming into contact with your body.
| PPE Item | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield (minimum 8-inch). Must comply with ANSI Z87.1 or EN 166 standards.[2] | Protects against splashes that could cause serious, irreversible eye damage. A face shield provides a broader barrier for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect for tears or degradation before each use. | Prevents skin contact, irritation, and potential absorption. Proper glove removal technique is crucial to avoid contaminating your hands.[2] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron may be required for larger quantities. | Protects skin on the arms and body from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[4] | Minimizes the inhalation of potentially harmful vapors or aerosols. For spill cleanup outside a hood, a respirator may be necessary based on your institution's safety assessment. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a systematic process designed to ensure safety and regulatory compliance. Do not deviate from this workflow.
The moment you decide a material is waste, it must be characterized. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7][8]
-
Action: Given the hazards of analogous compounds, it is prudent to manage all 4,4-Dimethyl-2-imidazoline waste as hazardous waste .
-
Causality: Treating the waste as hazardous from the outset ensures the highest level of safety and compliance, preventing accidental mismanagement. This aligns with the "cradle-to-grave" principle of hazardous waste management.[7]
-
Segregation is Key: Never mix 4,4-Dimethyl-2-imidazoline waste with incompatible chemicals. A dedicated, properly labeled waste container is required.[9][10]
Chemical Incompatibilities to Avoid:
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates, peroxides)[4]
-
Strong Acids [9]
-
Acid Chlorides & Anhydrides [9]
Proper containment is critical to prevent leaks and exposures.
-
Select the Right Container: Use a chemically compatible, sealable, and sturdy container. A high-density polyethylene (HDPE) container is a suitable choice.[9]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4,4-Dimethyl-2-imidazoline"
-
The specific hazards (e.g., "Corrosive," "Toxic")
-
The date accumulation started.[11]
-
-
Keep the Container Closed: The container must be securely sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
-
Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials and drains.[12]
Accidents can happen. A prepared response is vital.
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleanup materials (gloves, wipes, etc.) are also considered hazardous waste and must be placed in the same container.[2]
Under RCRA, hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] Laboratory personnel are responsible for the waste up to the point of collection.
-
Request a Pickup: Follow your institution's specific procedures for hazardous waste collection. This typically involves submitting a request to your Environmental Health & Safety (EHS) department.[10]
-
Do Not Pour Down the Drain: Disposing of this chemical down the sanitary sewer is a violation of environmental regulations and can damage plumbing and aquatic ecosystems.[12]
-
Trust the Professionals: The final treatment and disposal, which may involve incineration or other chemical neutralization methods, must be handled by a licensed professional waste disposal company.[14]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing 4,4-Dimethyl-2-imidazoline from use to disposal.
Caption: Decision workflow for the safe disposal of 4,4-Dimethyl-2-imidazoline.
References
-
Chemos GmbH & Co. KG. (2020, November 19). Safety Data Sheet: 4,4-dimethyloxazolidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
ACTenviro. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]
-
University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]
-
Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
